molecular formula C12H15Br B13704175 1-(1-Bromovinyl)-4-butylbenzene

1-(1-Bromovinyl)-4-butylbenzene

Cat. No.: B13704175
M. Wt: 239.15 g/mol
InChI Key: HXUKVNDBJSKQQD-UHFFFAOYSA-N
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Description

1-(1-Bromovinyl)-4-butylbenzene is an organic compound characterized by a bromovinyl group attached to a butylbenzene structure

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-Bromovinyl)-4-butylbenzene can be synthesized through several methods. One common approach involves the bromination of vinyltrimethylsilane followed by dehydrohalogenation in the presence of an amine base. Another method includes the coupling of 1-arylvinyl halides with Grignard reagents using iron/copper co-catalysis .

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction parameters is crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Bromovinyl)-4-butylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other groups such as phenylthio, vinyl, and aryl groups in the presence of palladium complexes.

    Addition Reactions: The compound can participate in electrophilic addition reactions, where the double bond reacts with electrophiles like bromine.

Common Reagents and Conditions:

    Lithium-Halogen Exchange: In the presence of alkyllithium, this compound can undergo lithium-halogen exchange reactions.

    Cycloaddition Reactions: The compound serves as a dienophile in [4+2] cycloaddition reactions.

Major Products Formed:

    Substitution Products: Depending on the substituent introduced, various substituted derivatives of this compound can be formed.

    Addition Products: Electrophilic addition reactions typically yield dibromo derivatives.

Scientific Research Applications

1-(1-Bromovinyl)-4-butylbenzene has several applications in scientific research:

    Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.

    Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.

    Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds.

Mechanism of Action

The mechanism of action of 1-(1-Bromovinyl)-4-butylbenzene involves its reactivity towards electrophiles and nucleophiles. The bromovinyl group is highly reactive, allowing the compound to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

    1-(1-Bromovinyl)trimethylsilane: Similar in structure but with a trimethylsilane group instead of a butyl group.

    1-(1-Bromovinyl)triphenylsilane: Contains a triphenylsilane group, offering different reactivity and applications.

Uniqueness: 1-(1-Bromovinyl)-4-butylbenzene is unique due to its butylbenzene backbone, which imparts distinct chemical properties and reactivity compared to other bromovinyl compounds. This uniqueness makes it valuable in specific synthetic applications and material development.

Properties

Molecular Formula

C12H15Br

Molecular Weight

239.15 g/mol

IUPAC Name

1-(1-bromoethenyl)-4-butylbenzene

InChI

InChI=1S/C12H15Br/c1-3-4-5-11-6-8-12(9-7-11)10(2)13/h6-9H,2-5H2,1H3

InChI Key

HXUKVNDBJSKQQD-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)C(=C)Br

Origin of Product

United States

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